4-Tert-butyl-3-nitrobenzenesulfonyl chloride
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Overview
Description
4-Tert-butyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the CAS Number: 218442-73-0 . It has a molecular weight of 277.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been used in various chemical reactions. For example, 4-tert-Butylbenzenesulfonyl chloride has been used in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine .Scientific Research Applications
Enhancement of LC–MS Detection for Estrogens
4-Nitrobenzenesulfonyl chloride, a compound related to 4-Tert-butyl-3-nitrobenzenesulfonyl chloride, has been shown to significantly improve the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS) when used as a derivatization reagent. This method enhances the sensitivity and accuracy of estrogen quantification in biological fluids, which is crucial for the diagnosis of fetoplacental function (T. Higashi et al., 2006).
Catalysis and Oxidation of Olefins
Sulfonamide derivatives, including those related to this compound, have been applied in the design of oxidation catalysts. For instance, sulfonamide-substituted iron phthalocyanine, using 4-tert-Butylbenzenesulfonamide, has demonstrated remarkable stability under oxidative conditions and efficiency in the oxidation of cyclohexene and styrene (Umit Işci et al., 2014).
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations. This approach is valuable for generating diverse chemical scaffolds and highlights the utility of this compound in solid-phase synthesis (Veronika Fülöpová et al., 2015).
Chemical Reactions Under High Vacuum
The capacity of nitrobenzene derivatives, including this compound, to undergo chemical reactions under specific conditions has been explored using high vacuum tip-enhanced Raman spectroscopy (TERS). This method provides insights into plasmon-driven chemical reactions, offering a novel approach to studying chemical synthesis and catalysis (Mengtao Sun et al., 2012).
Electrocatalytic Reductions
The electrochemical reduction of nitrobenzene derivatives has been studied, providing a foundation for understanding the reductive processes of similar compounds like this compound. These studies are crucial for applications in environmental remediation and synthetic chemistry (D. Silvester et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-3-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLNYNWHOTWWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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